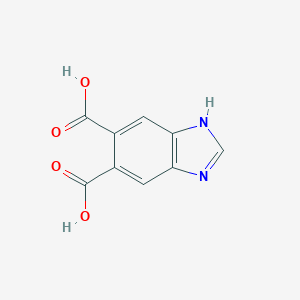

Benzimidazole-5,6-dicarboxylic acid

Description

Properties

IUPAC Name |

1H-benzimidazole-5,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)4-1-6-7(11-3-10-6)2-5(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPQOFRJDBZPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427518 | |

| Record name | benzimidazole-5,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-75-4 | |

| Record name | benzimidazole-5,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazole-5,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Benzimidazole-5,6-dicarboxylic acid

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of Benzimidazole-5,6-dicarboxylic acid, a pivotal building block in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights. The narrative explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will cover the strategic synthesis via the Phillips-Ladenburg condensation, including the preparation of the key precursor, 4,5-diaminophthalic acid. Subsequently, a multi-faceted characterization approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Thermogravimetric Analysis (TGA) will be detailed to confirm the identity, purity, and stability of the synthesized compound.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a privileged pharmacophore in medicinal chemistry.[1] Its unique ability to form hydrogen bonds, engage in hydrophobic and π-π stacking interactions, and coordinate with metal ions has led to its incorporation into a wide array of FDA-approved drugs.[2] These include proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and angiotensin II receptor blockers (e.g., candesartan).[3]

Beyond pharmaceuticals, functionalized benzimidazoles serve as critical organic linkers in the construction of advanced materials. This compound (H₃bidc), in particular, is a semi-rigid, multidentate ligand prized for its capacity to form high-dimensional coordination polymers and metal-organic frameworks (MOFs). Its two nitrogen and four oxygen donor atoms provide versatile coordination modes, making it an excellent candidate for generating robust 3-D architectures with applications in gas storage, catalysis, and sensing.

This guide focuses on a reliable and reproducible methodology for the synthesis and rigorous characterization of this compound, ensuring a high-purity product suitable for demanding research applications.

Synthetic Strategy and Protocol

The synthesis of this compound is most effectively achieved through the Phillips-Ladenburg reaction , a classic and robust condensation method.[1][4] This approach involves the reaction of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions, resulting in cyclization and dehydration to form the benzimidazole ring.[2]

For our target molecule, the key precursors are 4,5-diaminophthalic acid and formic acid , which provides the C2 carbon of the imidazole ring. The overall synthetic workflow is depicted below.

Step 1: Synthesis of Precursor - 4,5-Diaminophthalic Acid

The immediate precursor, 4,5-diaminophthalic acid, is not commonly available commercially and must be synthesized. The most direct route is the reduction of 4,5-dinitrophthalic acid.

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method for this transformation. It is a clean, high-yielding reaction that avoids the use of harsh, stoichiometric metal reductants (like Sn/HCl), which can complicate product purification. The nitro groups are highly susceptible to reduction under these conditions, while the carboxylic acid moieties remain intact.

Protocol: Synthesis of 4,5-Diaminophthalic Acid

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4,5-dinitrophthalic acid (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 1-2 mol% Pd).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to approximately 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 4-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent under reduced pressure. The resulting solid, 4,5-diaminophthalic acid, can be used in the next step, often without further purification.

Step 2: Synthesis of this compound

This step employs the Phillips-Ladenburg condensation reaction.[2][4]

Causality: The reaction is performed in an acidic medium, typically aqueous hydrochloric acid. The acid serves two critical roles: it protonates the carbonyl oxygen of formic acid, making it more electrophilic, and it keeps the diamine starting material soluble in the aqueous medium. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration/cyclization steps.

Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-diaminophthalic acid (1.0 eq) and 4 M aqueous hydrochloric acid.

-

Reagent Addition: Add formic acid (1.2 eq, ~90% solution). A slight excess of formic acid ensures the complete conversion of the diamine.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction should be stirred to ensure homogeneity.

-

Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product is sparingly soluble in acidic water and will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with cold deionized water to remove residual HCl and unreacted formic acid. Further purification can be achieved by recrystallization from hot water or a suitable organic solvent to yield the final product as a crystalline solid. Dry the purified product in a vacuum oven at 60-80 °C.

Reaction Mechanism

The mechanism proceeds via nucleophilic attack of one amino group onto the protonated formic acid, followed by intramolecular cyclization and dehydration.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₄ | [5] |

| Molecular Weight | 206.15 g/mol | [5] |

| Appearance | Off-white to light yellow solid | Typical Observation |

| Melting Point | >310 °C | ChemicalBook |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound. Samples are typically dissolved in a deuterated solvent like DMSO-d₆, as the compound is poorly soluble in less polar solvents like CDCl₃.

Expected ¹H NMR (400 MHz, DMSO-d₆) Signals: The spectrum is expected to be simple due to the molecule's symmetry.

-

~13.0 ppm (broad singlet, 2H): This signal corresponds to the two acidic protons of the carboxylic acid groups. The broadness is due to hydrogen bonding and exchange.

-

~8.3-8.5 ppm (singlet, 1H): This singlet is assigned to the proton at the C2 position of the imidazole ring (N-CH=N).

-

~8.1 ppm (singlet, 2H): This signal represents the two equivalent aromatic protons at the C4 and C7 positions.

-

~12.5 ppm (broad singlet, 1H): The N-H proton of the imidazole ring. This peak can sometimes exchange with residual water in the solvent, leading to significant broadening or disappearance.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Signals:

-

~168 ppm: Carbonyl carbon of the carboxylic acid groups.

-

~145 ppm: C2 carbon of the imidazole ring.

-

~140 ppm, ~135 ppm: Quaternary carbons C3a and C7a of the fused ring system.

-

~125 ppm: Quaternary carbons C5 and C6 bearing the carboxylic acid groups.

-

~115 ppm: Aromatic carbons C4 and C7.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or an ATR accessory.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~3100 - 2800 (broad) | N-H Stretch | Imidazole Ring |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1620 | C=N Stretch | Imidazole Ring |

| ~1500 - 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Carboxylic Acid |

Interpretation: The most characteristic feature is the extremely broad absorption band from 3400 cm⁻¹ down to 2500 cm⁻¹, which is indicative of the strongly hydrogen-bonded O-H groups of the carboxylic acid dimer, overlapping with the N-H stretch of the imidazole ring.[6][7] The sharp, strong peak around 1700 cm⁻¹ confirms the presence of the carbonyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode is ideal for this polar, acidic molecule.

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 207.0355

-

Observed m/z: ~207.04

Fragmentation Pattern: The benzimidazole ring is relatively stable. Common fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) involve the sequential loss of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid groups.[9][10] A characteristic fragmentation of the benzimidazole core itself is the loss of HCN.[11]

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability and decomposition profile of the material. This is particularly important if the compound is to be used in high-temperature applications like MOF synthesis.

Expected Behavior: Poly(benzimidazole) derivatives are known for their exceptional thermal stability.[12][13] this compound is expected to be stable up to high temperatures, likely showing a 5% weight loss temperature (T₅%) well above 400 °C under an inert nitrogen atmosphere. The initial weight loss would correspond to the decarboxylation of the acid groups, followed by the decomposition of the benzimidazole core at even higher temperatures.

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis of high-purity this compound, a compound of significant interest in both pharmaceutical and materials science research. The presented methodology, based on the Phillips-Ladenburg condensation, is straightforward and high-yielding. The detailed characterization protocols, employing a suite of modern analytical techniques (NMR, FT-IR, MS, and TGA), provide a comprehensive framework for validating the structural integrity, purity, and thermal properties of the final product. By understanding the rationale behind each experimental step and the interpretation of the resulting analytical data, researchers can confidently synthesize and utilize this versatile molecular building block for their specific applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. This compound | C9H6N2O4 | CID 7023591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 9. journalijdr.com [journalijdr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Benzimidazole-5,6-dicarboxylic Acid: A Supramolecular Perspective

Abstract

Introduction: The Significance of Benzimidazole-5,6-dicarboxylic Acid

The benzimidazole scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved medications.[3] This is largely due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition at biological targets.[3] The addition of two carboxylic acid groups at the 5- and 6-positions of the benzimidazole ring system endows the molecule with enhanced functionality. These acidic groups serve as powerful hydrogen bond donors and acceptors, directing the self-assembly of molecules into well-defined, stable crystal lattices. This property is of paramount importance in crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties.

From a pharmaceutical standpoint, understanding and controlling the crystal structure of an active pharmaceutical ingredient (API) is critical. The solid-state form of a drug impacts its solubility, dissolution rate, stability, and bioavailability. By forming co-crystals of an API with molecules like this compound, it is possible to modulate these properties and optimize drug performance.

Synthesis and Crystallization Strategies

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4] Several one-pot synthesis methods have been developed to improve efficiency and yield.[5] These methods often utilize catalysts and may be performed under microwave irradiation to reduce reaction times.

A general synthetic route is the Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a dilute mineral acid.[4] Another common method is the Weidenhagen reaction, which utilizes aldehydes or ketones in the presence of an oxidizing agent.[4]

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step in crystal structure analysis. For this compound and its derivatives, two primary methods have proven effective:

-

Slow Evaporation: This technique involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over a period of days or weeks. The gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice. The choice of solvent is crucial and is often determined empirically.

-

Hydrothermal Synthesis: This method is particularly useful for the synthesis of coordination polymers and MOFs.[2] It involves heating the reactants in a sealed vessel (an autoclave) with water or another solvent at temperatures above its boiling point. The increased temperature and pressure facilitate the dissolution of reactants and the crystallization of the product upon cooling.[2] For instance, colorless prismatic crystals of a silver(I) complex of this compound were obtained by heating a mixture of the acid and silver nitrate in water at 430 K for 72 hours in a Teflon-lined stainless-steel autoclave.[1]

Crystallographic Analysis: Insights from Complexes and Co-crystals

As previously mentioned, the crystal structure of pure this compound is not publicly documented. However, its behavior within crystalline lattices can be thoroughly examined through the lens of its metal complexes and co-crystals. The following sections detail the key structural features of this compound as a component in these multi-molecular systems.

Molecular Geometry

In its various reported crystal structures, the benzimidazole core of the molecule is consistently found to be nearly planar. This planarity is a consequence of the aromatic nature of the fused ring system. The two carboxylic acid groups are attached to the benzene ring.

The Power of Hydrogen Bonding

The defining feature of this compound in the solid state is its extensive and robust network of hydrogen bonds. The imidazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen). The two carboxylic acid groups are also potent hydrogen bond donors (O-H) and acceptors (C=O). This multiplicity of hydrogen bonding sites allows for the formation of intricate and stable three-dimensional supramolecular architectures.[1]

In the crystal structure of (1H-1,3-Benzimidazole-5,6-dicarboxylic acid)(5-carboxylato-1H-1,3-benzimidazole-6-carboxylic acid)silver(I) monohydrate, extensive O—H⋯O and N—H⋯O hydrogen bonds are the primary forces stabilizing the three-dimensional supramolecular structure.[1] An intramolecular O—H⋯O hydrogen bond is also observed.[1]

The diagram below illustrates the potential hydrogen bonding motifs that drive the self-assembly of this compound.

Caption: Potential hydrogen bonding interactions of this compound.

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzimidazole rings play a significant role in the crystal packing of its derivatives. These interactions, where the electron-rich π systems of adjacent molecules align, contribute to the overall stability of the crystal structure. In many benzimidazole derivatives, the molecules arrange in parallel planes to maximize these stabilizing interactions.

Coordination Chemistry

This compound is a versatile ligand in coordination chemistry, capable of binding to metal ions through its nitrogen and oxygen atoms. It can act as a multidentate ligand, bridging multiple metal centers to form one-, two-, or three-dimensional coordination polymers.[2] The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

For example, in a series of heterometallic coordination polymers, this compound was used to link silver(I) and various lanthanide(III) ions, resulting in complex three-dimensional frameworks.[2]

The versatility of its coordination is a key reason for its use in the construction of MOFs with potential applications in gas storage, catalysis, and sensing.

The following workflow outlines the general process of analyzing the crystal structure of a this compound-containing crystal.

References

- 1. (1H-1,3-Benzimidazole-5,6-dicarboxylic acid)(5-carboxylato-1H-1,3-benzimidazole-6-carboxylic acid)silver(I) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrothermal synthesis, crystal structure and properties of Ag(i)–4f compounds based on 1H-benzimidazole-5,6-dicarboxylic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

Solubility Profile of Benzimidazole-5,6-dicarboxylic Acid in Organic Solvents: A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Researchers

Abstract

Benzimidazole-5,6-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a critical building block for novel molecular entities.[1][2] Its utility in synthesis and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its core physicochemical properties. Due to the scarcity of published quantitative solubility data for this specific molecule, this paper establishes a predictive framework based on its structural features and the known behavior of analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various organic solvents, ensuring reproducible and reliable results.

Introduction: The Structural Basis for Solubility

This compound (C₉H₆N₂O₄, MW: 206.15 g/mol ) is a rigid, polyfunctional molecule.[3][4] Its structure, featuring a fused benzene and imidazole ring system flanked by two carboxylic acid groups, dictates its complex solubility behavior. The molecule possesses:

-

A Polar, Heterocyclic Core: The benzimidazole moiety contains two nitrogen atoms, one of which (the pyrrolic -NH-) can act as a hydrogen bond donor, while the other (the iminic -N=) is a hydrogen bond acceptor.[5]

-

Acidic Functional Groups: The two carboxylic acid groups (-COOH) are strong hydrogen bond donors and can deprotonate to form highly polar carboxylate anions.[6]

-

An Aromatic System: The fused ring system provides a hydrophobic surface area, contributing to interactions with nonpolar solvents.

This amphiphilic nature—possessing both polar, hydrogen-bonding groups and a less polar aromatic surface—results in limited solubility in both highly nonpolar and purely aqueous media at neutral pH. Solubility is therefore expected to be highest in polar organic solvents capable of engaging in the specific intermolecular interactions required to overcome the strong crystal lattice energy of this solid compound.

Physicochemical Properties & Predicted Solubility Profile

Understanding the inherent properties of this compound is essential for predicting its behavior in different solvent systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Descriptor | Source |

| Molecular Formula | C₉H₆N₂O₄ | [3][4] |

| Molecular Weight | 206.15 g/mol | [3] |

| Appearance | White to off-white solid | [7] |

| pKa (Predicted) | 1.67 ± 0.30 | [7] |

| Water Solubility | Insoluble | [4][7][8] |

The low predicted pKa suggests the carboxylic acid groups are strongly acidic. The benzimidazole ring itself is weakly basic.[5] This dual functionality makes its solubility highly dependent on pH in protic or aqueous-containing systems.

Predicted Solubility in Common Organic Solvents

While specific experimental data is limited, a qualitative solubility profile can be predicted based on chemical principles and data from analogous compounds like other benzimidazole carboxylic acids and dicarboxylic acids.[9] The principle of "like dissolves like" is the primary guide.[10]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, effectively solvates both the imidazole -NH and carboxylic acid protons. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a strong hydrogen bond acceptor capable of disrupting the crystal lattice.[9] | |

| Polar Protic | Methanol / Ethanol | Moderate to Low | Can act as both H-bond donor and acceptor, but its polarity may be insufficient to fully overcome intermolecular forces in the solid state. Solubility of dicarboxylic acids in alcohols is well-documented. |

| Water | Very Low / Insoluble | The hydrophobic benzimidazole core limits solubility, despite the presence of polar groups. Solubility is expected to increase significantly at high pH due to salt formation.[7][11] | |

| Less Polar | Acetone | Low | Moderate polarity and H-bond accepting capability. May show some solubility, as ketones can be effective for some dicarboxylic acids.[12] |

| Ethyl Acetate | Very Low / Insoluble | Limited polarity and hydrogen bonding ability. | |

| Nonpolar | Dichloromethane (DCM) | Insoluble | Unable to form the necessary hydrogen bonds to solvate the polar functional groups. Solubility of benzimidazoles in chloroalkanes is typically very low.[13] |

| Toluene / Hexane | Insoluble | Cannot overcome the high crystal lattice energy due to a lack of favorable intermolecular interactions.[13] |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

To obtain reliable, quantitative solubility data, a rigorous experimental approach is necessary. The equilibrium (or shake-flask) method is the gold-standard for determining the thermodynamic solubility of a compound.[14][15] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Causality and Core Principles

The objective is to create a saturated solution where the solid compound is in equilibrium with the dissolved compound.[16] This is achieved by adding an excess of the solid to the solvent and allowing sufficient time and agitation for the dissolution process to reach a plateau.[17] Subsequent analysis of the clarified supernatant provides the solubility value at that specific temperature.

Materials and Equipment

-

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC-grade or equivalent)

-

Appropriate filtration membranes (e.g., 0.22 µm PTFE for organic solvents)

-

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge (optional, for initial separation)

-

Syringes and syringe filters

-

Calibrated pH meter (for aqueous-containing systems)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for quantification

-

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. An amount that is visually in excess after equilibration is required (e.g., 5-10 mg per 1 mL of solvent).

-

Expertise Note: Using a significant excess ensures that the solution becomes saturated and remains so even if minor temperature fluctuations occur.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Prepare at least three replicate vials for each solvent to ensure reproducibility.[18]

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[16][18]

-

Expertise Note: Continuous agitation is crucial to facilitate dissolution and prevent the settling of solid particles, which would slow the approach to equilibrium.[17]

-

Allow the samples to equilibrate for a predetermined time. A common starting point is 24 to 48 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration does not change significantly.[18]

-

-

Sample Separation and Analysis:

-

After equilibration, allow the vials to stand briefly to let the excess solid settle.

-

Withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

-

Expertise Note: This filtration step is critical to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility. The first few drops of filtrate should be discarded to saturate the filter membrane and avoid adsorption effects.

-

Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Workflow Visualization

The following diagram outlines the critical steps in the experimental determination of solubility.

Caption: Experimental workflow for the equilibrium shake-flask solubility assay.

Critical Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several environmental factors.

The Effect of pH

In any system containing protic species (including residual water in organic solvents), pH is a dominant factor. The molecule has three ionizable sites: two acidic carboxylic groups and the basic benzimidazole ring.

-

Low pH (e.g., < 1): The carboxylic acid groups will be fully protonated (-COOH), and the imidazole ring will be protonated. The molecule will carry a net positive charge, potentially increasing solubility in polar protic solvents. The solubility of many benzimidazoles increases in acidic media.[19][20]

-

Neutral pH (e.g., 3-6): The molecule will likely exist as a zwitterion, with protonated imidazole and deprotonated carboxylates. Zwitterions often have minimal solubility in organic solvents due to their high internal polarity and strong intermolecular ionic interactions.

-

High pH (e.g., > 8): Both carboxylic acid groups will be deprotonated to form a dianion (-COO⁻). This highly charged species will be readily soluble in polar protic solvents like water but will have very low solubility in most organic solvents.

The diagram below illustrates this pH-dependent behavior.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H6N2O4 | CID 7023591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 6. Video: Physical Properties of Carboxylic Acids [jove.com]

- 7. 10351-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 10351-75-4 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. chem.ws [chem.ws]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. who.int [who.int]

- 19. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Benzimidazole-5,6-dicarboxylic Acid: From First Principles to Practical Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on Benzimidazole-5,6-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development seeking to leverage computational methods to understand the electronic, structural, and spectroscopic properties of this important heterocyclic compound. The guide emphasizes the practical application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate key molecular characteristics relevant to medicinal chemistry and materials science. By detailing the causality behind methodological choices, this document serves as a self-validating protocol for generating reliable and insightful computational data.

Foundational Overview: The Significance of this compound

This compound is a bicyclic heterocyclic compound, integrating the pharmacologically significant benzimidazole core with two carboxylic acid functional groups.[1] The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for drugs with a wide range of biological activities, including antifungal, antioxidant, and anticancer properties.[2][3] The addition of dicarboxylic acid moieties at the 5 and 6 positions introduces sites for metal coordination, hydrogen bonding, and potential modulation of physicochemical properties, making it a valuable organic intermediate in the synthesis of novel pharmaceuticals and materials.[4]

Quantum chemical calculations provide a powerful, non-experimental route to probe the molecular properties that govern its function.[5] These methods allow us to predict molecular geometries, electronic structures, reaction mechanisms, and spectroscopic properties, offering insights that can accelerate the drug discovery and development process.[6][7] This guide outlines a robust workflow for characterizing this compound using state-of-the-art computational techniques.

The Theoretical Cornerstone: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency.[8] The central tenet of DFT is that the ground-state electronic energy of a system can be determined from its electron density, ρ(r), rather than the complex many-electron wavefunction.

This is practically implemented through the Kohn-Sham equations, which model the system as non-interacting electrons moving in an effective potential. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation (xc) functional, which approximates the quantum mechanical effects of exchange and correlation.

-

Choice of Functional: For organic heterocyclic compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are well-established. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and extensively validated choice that consistently delivers reliable results for geometries and electronic properties of benzimidazole derivatives.[9][10]

-

Choice of Basis Set: The molecular orbitals are constructed from a linear combination of atomic-centered basis functions. The Pople-style basis set 6-311++G(d,p) is recommended for high-accuracy calculations. It is a triple-zeta basis set that includes diffuse functions ('++') to describe the electron density far from the nucleus and polarization functions ('d,p') to account for the non-spherical nature of electron distribution in chemical bonds.[11]

A Validated Computational Workflow

The following protocol is designed as a logical, self-validating sequence. Each step builds upon the verified output of the preceding one, ensuring the final data is robust and reliable.

Diagram of the Computational Workflow

Caption: A validated workflow for quantum chemical analysis.

Experimental Protocols

Step 1: 3D Structure Generation The initial step is to create a 3D representation of this compound. This can be accomplished using molecular modeling software like Avogadro or GaussView. Ensure correct atom connectivity and initial bond lengths based on standard values.

Step 2: Geometry Optimization The purpose of this step is to find the lowest energy conformation of the molecule.

-

Software: Gaussian, ORCA, or GAMESS.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-31G(d,p) is a cost-effective choice for initial optimization.

-

Causality: An unoptimized structure does not represent the true state of the molecule and will yield inaccurate electronic properties. This optimization finds the most stable arrangement of atoms.

Step 3: Frequency Analysis This is a critical validation step performed on the optimized geometry.

-

Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) as the optimization.

-

Trustworthiness: The calculation is validated as a true minimum on the potential energy surface if all resulting vibrational frequencies are positive (real). The presence of any imaginary frequencies indicates a transition state or saddle point, requiring re-optimization.[12] This step also provides zero-point vibrational energy (ZPVE) and other thermodynamic data.[10]

Step 4: High-Accuracy Single-Point Energy and Property Calculation With a validated geometry, a more computationally intensive calculation is performed to obtain precise electronic properties.

-

Methodology: Using the optimized coordinates from Step 3, run a single-point energy calculation.

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Causality: Larger basis sets provide a more accurate description of the electronic wavefunction, leading to more reliable values for orbital energies, charge distributions, and other electronic properties.[11]

Analysis of Key Molecular Properties

The output from the high-accuracy calculation provides a wealth of data for understanding the molecule's behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.[13]

-

HOMO Energy: Indicates the ability to donate an electron.

-

LUMO Energy: Indicates the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[14]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack (e.g., around the carboxylic oxygen atoms).

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack (e.g., around the acidic protons).

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Hartree) | Value (eV) | Interpretation |

| HOMO Energy | TBD | TBD | Electron-donating ability |

| LUMO Energy | TBD | TBD | Electron-accepting ability |

| HOMO-LUMO Gap | TBD | TBD | Chemical reactivity and stability |

| Dipole Moment | TBD | TBD | Molecular polarity |

| (Note: TBD - To Be Determined by the user upon performing the calculation.) |

Probing Spectroscopic Properties with TD-DFT

To predict the UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excited states.[15][16]

Diagram of Electronic Excitation

Caption: The HOMO-LUMO transition is a primary contributor to UV-Vis absorption.

Protocol for TD-DFT Calculation

-

Methodology: Perform a TD-DFT calculation on the optimized ground-state geometry.

-

Functional/Basis Set: B3LYP/6-311++G(d,p).

-

Solvent Effects: It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent (e.g., water or ethanol) on the electronic transitions, as this can significantly shift absorption wavelengths.[16]

-

Output Analysis: The calculation will yield excitation energies (in eV or nm) and oscillator strengths (f), which correspond to the position and intensity of absorption peaks.

Table 2: Predicted Electronic Transitions (in vacuo)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | TBD | TBD | TBD | e.g., HOMO → LUMO |

| S₀ → S₂ | TBD | TBD | TBD | e.g., HOMO-1 → LUMO |

| S₀ → S₃ | TBD | TBD | TBD | e.g., HOMO → LUMO+1 |

| (Note: TBD - To Be Determined by the user upon performing the calculation.) |

Conclusion and Strategic Application

This guide provides a robust, validated workflow for the quantum chemical characterization of this compound. The data generated—including optimized geometry, electronic properties, and spectroscopic signatures—equips researchers with a deep molecular-level understanding essential for rational drug design and materials science.[5][17] These theoretical insights can be used to predict reactivity, understand intermolecular interactions with biological targets, and guide synthetic efforts, ultimately reducing the time and cost associated with experimental discovery.[18]

References

- 1. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 2. jocpr.com [jocpr.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. This compound | 10351-75-4 [chemicalbook.com]

- 5. rroij.com [rroij.com]

- 6. quantumgrad.com [quantumgrad.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DFT investigation of therapeutic potential of benzimidazolone capsule as a drug delivery vehicle for anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. chemrevlett.com [chemrevlett.com]

- 13. camjol.info [camjol.info]

- 14. researchgate.net [researchgate.net]

- 15. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhancing fluorescence of benzimidazole derivative via solvent-regulated ESIPT and TICT process: A TDDFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rowansci.substack.com [rowansci.substack.com]

Tautomerism in Benzimidazole-5,6-dicarboxylic acid: An In-depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

Benzimidazole and its derivatives are cornerstones in medicinal chemistry, with their biological activity often intricately linked to the subtle yet profound phenomenon of tautomerism. This guide provides a comprehensive technical exploration of tautomerism in Benzimidazole-5,6-dicarboxylic acid, a key scaffold for further chemical elaboration. We will delve into the theoretical underpinnings of its tautomeric equilibrium, present detailed, field-proven experimental protocols for its synthesis and characterization, and outline computational methodologies for predictive analysis. This document is designed to serve as a practical resource for researchers aiming to understand and manipulate the tautomeric behavior of this important heterocyclic compound.

The Significance of Tautomerism in the Benzimidazole Core

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a critical consideration in drug design and development.[1][2] For the benzimidazole scaffold, the most prevalent form of tautomerism is the annular prototropic tautomerism, involving the migration of a proton between the N1 and N3 atoms of the imidazole ring. This seemingly minor shift can have profound consequences on a molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately, its binding affinity to biological targets.[3][4] The existence of multiple tautomers can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a thorough understanding and characterization of the tautomeric landscape of a benzimidazole derivative are paramount for rational drug design.

The subject of this guide, this compound, presents an interesting case study. The presence of two electron-withdrawing carboxylic acid groups on the benzene ring is expected to influence the electronic properties of the heterocyclic system and, consequently, the position of the tautomeric equilibrium.

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the Phillips condensation reaction, a robust and widely used method for the formation of the benzimidazole ring system.[5][6] This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions.

Synthetic Workflow

The overall synthetic strategy involves the reaction of 3,4-diaminobenzoic acid with oxalic acid in the presence of an acid catalyst.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3,4-Diaminobenzoic acid

-

Oxalic acid dihydrate

-

4 M Hydrochloric acid

-

Activated carbon

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 3,4-diaminobenzoic acid and 1.1 equivalents of oxalic acid dihydrate.

-

Acidic Condensation: Add a sufficient volume of 4 M hydrochloric acid to the flask to create a slurry. Heat the mixture to reflux (approximately 100-110 °C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acid.

-

Purification by Recrystallization: Dissolve the crude product in a minimum amount of boiling water or an ethanol/water mixture. Add a small amount of activated carbon to decolorize the solution and heat at reflux for 10-15 minutes.

-

Crystallization: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Elucidating the Tautomeric Equilibrium

The central scientific challenge with this compound lies in determining the predominant tautomeric form in different environments. The two primary tautomers are the 5,6-dicarboxy-1H-benzimidazole and the 6,7-dicarboxy-1H-benzimidazole (which is equivalent to the 4,5-dicarboxy tautomer due to symmetry). For simplicity, we will refer to them based on the position of the proton on the nitrogen atoms: the N1-H tautomer and the N3-H tautomer.

Caption: Annular prototropic tautomerism in this compound.

A multi-pronged approach combining spectroscopic and computational methods is essential for a comprehensive understanding of this equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Tautomer Analysis

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[7][8][9] The rate of proton exchange between the N1 and N3 positions dictates the appearance of the NMR spectrum.

-

Fast Exchange: At room temperature in many common solvents, the proton exchange is rapid on the NMR timescale, resulting in a time-averaged spectrum where chemically equivalent protons and carbons in the two tautomers show a single, averaged signal.

-

Slow Exchange: To resolve the signals of the individual tautomers, the rate of exchange must be slowed. This can be achieved by:

-

Low-Temperature NMR: Decreasing the temperature of the sample reduces the rate of proton exchange.

-

Solvent Choice: Using aprotic, polar solvents like dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) can slow down the proton transfer by disrupting intermolecular hydrogen bonding networks that facilitate the exchange.[6]

-

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of 5-10 mg/mL.

-

¹H NMR: Acquire ¹H NMR spectra at room temperature. Observe the aromatic region for the number and multiplicity of signals. In a fast exchange regime, you would expect to see a simplified spectrum.

-

¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the carbons flanking the nitrogen atoms (C4, C7a, C3a, and C7) are particularly sensitive to the position of the proton and can be used to distinguish between tautomers.[1][5][10][11]

-

¹⁵N NMR: If available, ¹⁵N NMR is highly informative as the nitrogen chemical shifts are very sensitive to their protonation state.

-

Variable Temperature (VT) NMR: In a suitable solvent (e.g., DMSO-d₆), acquire a series of ¹H and/or ¹³C NMR spectra at decreasing temperatures (e.g., from 298 K down to 223 K). Look for the decoalescence of signals, which indicates the transition from a fast to a slow exchange regime. The relative integrals of the resolved signals at low temperatures can be used to determine the equilibrium constant.

Data Interpretation:

| Nucleus | Expected Chemical Shift Differences (Tautomer 1 vs. Tautomer 2) |

| ¹H | Protons on the benzene ring closer to the N-H group will experience a different electronic environment compared to those closer to the lone pair on the nitrogen. |

| ¹³C | The carbons C4 and C7, and C3a and C7a will have distinct chemical shifts in the slow-exchange regime. The carbon adjacent to the protonated nitrogen will be more deshielded. |

| ¹⁵N | A significant difference in chemical shift is expected between the protonated (-NH-) and unprotonated (-N=) nitrogen atoms. |

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy can provide valuable insights into the tautomeric equilibrium, as the two tautomers will likely have different electronic transitions and thus different absorption spectra.[12][13][14] The position of the absorption maximum (λmax) can be sensitive to solvent polarity.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the λmax values and the overall shape of the spectra in different solvents. A significant shift in λmax or the appearance of new absorption bands with changing solvent polarity can be indicative of a shift in the tautomeric equilibrium.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the hydrogen atom on the imidazole ring.[15][16][17][18] This allows for the definitive identification of the preferred tautomer in the crystalline form.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. The data is then processed to solve and refine the crystal structure.

The results from X-ray crystallography provide a crucial reference point for interpreting the data from solution-state studies.

Computational Modeling: Predicting Tautomeric Stability

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.[8][12][19][20]

Computational Workflow:

Caption: Computational workflow for analyzing benzimidazole tautomerism.

Detailed Computational Protocol:

-

Structure Preparation: Build the 3D structures of both the N1-H and N3-H tautomers of this compound.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP functional with the 6-311++G(d,p) basis set). The absence of imaginary frequencies confirms that the optimized structures are true minima.

-

Transition State Search: Locate the transition state for the proton transfer between the two tautomers. A transition state is characterized by a single imaginary frequency corresponding to the proton migration.

-

Energy Calculations: Calculate the electronic energies, zero-point vibrational energies, and thermal corrections to obtain the relative Gibbs free energies of the tautomers and the activation energy for their interconversion.

-

NMR Chemical Shift Prediction: Use the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts for the optimized tautomer structures. These predicted shifts can be compared with experimental data to aid in the assignment of signals and to validate the computational model.[6][21][22][23]

Conclusion: A Holistic Approach to Tautomerism

A comprehensive understanding of the tautomerism of this compound requires an integrated approach that leverages both experimental and computational methodologies. By combining the insights gained from NMR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography with the predictive power of DFT calculations, researchers can build a robust and self-validating model of the tautomeric behavior of this important molecule. This knowledge is not merely academic; it is a critical component in the rational design of novel therapeutics, enabling the fine-tuning of molecular properties to optimize biological activity and pharmacokinetic profiles. This guide provides the foundational protocols and theoretical framework to empower researchers in this endeavor.

References

- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, X-ray crystal structure and optical properties of novel 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. beilstein-journals.org [beilstein-journals.org]

- 22. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [e-spacio.uned.es]

A Technical Guide to the Acidity Constants of Benzimidazole-5,6-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole-5,6-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily for its role as a versatile building block and a bioisostere for natural nucleotides.[1] Its utility in these fields is profoundly influenced by its acid-base properties, quantified by its acidity constants (pKa). The multiple ionizable functional groups—two carboxylic acids and the imidazole ring—give rise to a complex series of protonation equilibria. This guide provides a comprehensive technical overview of the theoretical principles governing these equilibria, detailed experimental and computational methodologies for their determination, and a discussion of the implications for research and development. While experimental data for this specific molecule is not extensively documented in peer-reviewed literature, this guide establishes a rigorous framework for its characterization based on established principles and methods for related compounds.

Introduction: The Significance of pKa in Drug Development

The ionization state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[2] For a molecule like this compound, the pKa values associated with its functional groups dictate its charge at a given pH. This, in turn, governs fundamental characteristics such as:

-

Aqueous Solubility: The charged, ionized form of a molecule is generally more soluble in aqueous media (like physiological fluids) than the neutral form.

-

Membrane Permeability: Neutral, more lipophilic species are better able to cross biological membranes, a key step in drug absorption.

-

Target Binding: The specific protonation state of a molecule is often crucial for its interaction with biological targets like enzymes and receptors, which rely on precise electrostatic and hydrogen bonding interactions.[1]

Therefore, a thorough understanding and accurate determination of the pKa values of this compound are essential for predicting its behavior in biological systems and for the rational design of new therapeutic agents or functional materials.

Theoretical Framework: Protonation Equilibria

This compound possesses three ionizable centers: two adjacent carboxylic acid groups on the benzene ring and the imidazole moiety, which can act as both a weak acid (N-H deprotonation) and a weak base (N protonation).[3][4] This leads to a series of four distinct dissociation steps, each with a corresponding pKa value.

The expected pKa values, based on analogous structures, are:

-

pKa₁ & pKa₂: Associated with the two carboxylic acid groups. Aromatic carboxylic acids typically have pKa values in the range of 3-5. The proximity of the two carboxyl groups will influence their respective acidities.

-

pKa₃: Associated with the protonation of the pyridinic-like nitrogen atom of the imidazole ring. For the parent benzimidazole, this pKa is approximately 5.4.[4]

-

pKa₄: Associated with the deprotonation of the pyrrolic-like N-H group on the imidazole ring. This is a very weak acid, with a pKa typically greater than 12.[3]

The stepwise dissociation can be visualized as follows:

Caption: Stepwise deprotonation equilibria of this compound.

Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental methods. Due to challenges such as low aqueous solubility, which is common for benzimidazole derivatives, a combination of techniques may be necessary.[5]

Potentiometric Titration

Potentiometric titration is a high-precision, standard method for pKa measurement.[6] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.

Detailed Protocol for Potentiometric Titration:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements across the desired range.[7]

-

Sample Preparation:

-

Accurately weigh and dissolve a precise amount of this compound to create a solution of known concentration (e.g., 1-10 mM). Due to low aqueous solubility, a co-solvent like methanol or DMSO may be required. Note that pKa values determined in co-solvents are "apparent" (pKa*) and require extrapolation to 0% co-solvent to determine the aqueous pKa.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[7]

-

-

Titration Setup:

-

Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Gently stir the solution with a magnetic stirrer.

-

Purge the headspace with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with measurements in the neutral-to-basic pH range.[7]

-

-

Titration Procedure:

-

To determine all pKa values, perform a full titration. Start by adding a strong acid (e.g., 0.1 M HCl) to lower the pH to ~2.

-

Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M carbonate-free NaOH).

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12 to ensure all dissociation events are captured.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points. For multi-protic systems, these can be identified from the inflection points in the curve, often located more precisely by analyzing the first or second derivative of the titration curve.[8]

-

Perform at least three replicate titrations to ensure reproducibility and calculate the mean and standard deviation for each pKa value.[7]

-

Caption: Experimental workflow for potentiometric pKa determination.

UV-Vis Spectrophotometry

This method is highly sensitive and suitable for compounds with low solubility.[6] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra due to changes in the electronic structure of the chromophore. The benzimidazole ring system serves as a suitable chromophore.

Detailed Protocol for Spectrophotometric Titration:

-

Identify Analytical Wavelengths: Record the UV-Vis spectra (e.g., 200-400 nm) of the analyte in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to determine the spectra of the fully protonated and fully deprotonated species, respectively. Identify wavelengths where the absorbance difference between the two forms is maximal.

-

Prepare Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with small increments (e.g., 0.2-0.5 pH units).

-

Sample Measurement:

-

Prepare a set of solutions with a constant, low concentration of the analyte (e.g., 10⁻⁵ M) in each buffer from the series.

-

Measure the absorbance of each solution at the pre-determined analytical wavelengths.

-

-

Data Analysis:

-

Plot absorbance versus pH. The resulting data will form a sigmoidal curve for each dissociation step.

-

The inflection point of each sigmoid corresponds to a pKa value.[9]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Aᵢ) / (Aₙ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species, and Aₙ is the absorbance of the neutral species.

-

Computational pKa Prediction

In silico methods provide a valuable complement to experimental determination, especially when dealing with compounds that are difficult to synthesize or have very low solubility.

-

Methodology: Predicting the pKa of benzimidazoles can be challenging due to potential tautomeric equilibria and solubility issues.[5] A common and reliable approach involves calculating the Gibbs free energy of the deprotonation reaction using Density Functional Theory (DFT), such as B3LYP, combined with a high-level basis set (e.g., 6-311+G(d,p)).[4][5]

-

Solvent Effects: The solvent environment is critical. Implicit solvation models, like the Polarizable Continuum Model (PCM), are used to account for the effect of water.[4]

-

Accuracy: The "direct method" can yield significant errors. Higher accuracy is often achieved using thermodynamic cycles or by calculating pKa values relative to a set of structurally similar compounds with known experimental pKa values.[5]

Summary of Acidity Constants

A thorough search of the primary scientific literature did not yield experimentally validated pKa values for this compound. Some chemical suppliers report a single pKa value of 1.67, but the corresponding equilibrium and the experimental basis for this value are not specified.[2][10][11] Given the molecular structure, this likely corresponds to the first, most acidic proton, but this cannot be confirmed without a primary source.

For context, the table below presents the supplier-listed value alongside experimental pKa values for structurally related compounds.

| Compound | pKa₁ (Carboxyl) | pKa₂ (Carboxyl) | pKa₃ (Imidazolium) | pKa₄ (Imidazole N-H) | Source |

| This compound | 1.67 (?) | Not Reported | Not Reported | Not Reported | [2][10][11] |

| Benzimidazole | - | - | ~5.4 | ~12.8 | [4] |

| Phthalic Acid (Benzene-1,2-dicarboxylic acid) | 2.95 | 5.41 | - | - | General Reference |

| Imidazole | - | - | ~7.0 | ~14.5 | [4] |

Note: The value of 1.67 is provided with the caveat of its unconfirmed origin. The remaining values are for reference and aid in estimating the expected pKa ranges.

Conclusion and Future Directions

This compound is a molecule with a complex acid-base profile crucial to its function in pharmacology and materials science. While a definitive experimental characterization is lacking in the literature, this guide outlines the authoritative experimental and computational workflows necessary for its determination. The protocols for potentiometric and spectrophotometric titration provide a clear path for researchers to establish these fundamental physicochemical parameters. The significant data gap highlights an opportunity for foundational research to fully characterize this important heterocyclic building block, thereby enabling more precise and predictable applications in drug design and beyond.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. af.alfa-chemical.com [af.alfa-chemical.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. benzimidazole derivative compound: Topics by Science.gov [science.gov]

- 8. This compound | C9H6N2O4 | CID 7023591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. lt.alfa-chemical.com [lt.alfa-chemical.com]

- 11. ht.alfa-chemical.com [ht.alfa-chemical.com]

The Versatile Architect: Unveiling the Coordination Chemistry of Benzimidazole-5,6-dicarboxylic Acid

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of supramolecular chemistry and materials science, the design of functional materials hinges on the selection of appropriate building blocks. Among these, organic ligands with versatile coordination capabilities are of paramount importance. This guide delves into the coordination chemistry of a particularly compelling ligand: Benzimidazole-5,6-dicarboxylic acid. Its unique combination of a rigid benzimidazole core and two adjacent carboxylic acid groups allows for a rich and diverse coordination behavior, leading to the formation of novel metal-organic frameworks (MOFs) and coordination polymers with promising applications in catalysis, luminescence, and gas adsorption.

This document serves as a comprehensive technical resource, providing not only a theoretical framework for understanding the coordination chemistry of this compound but also practical, field-proven insights into the synthesis and characterization of its coordination compounds. The methodologies described herein are designed to be self-validating, ensuring reproducibility and fostering a deeper understanding of the underlying chemical principles.

The Ligand: Structure, Synthesis, and Coordination Propensity

This compound is a multidentate ligand possessing both N-heterocyclic and O-dicarboxylate functionalities. This duality is the cornerstone of its chemical versatility. The imidazole ring offers two nitrogen atoms for coordination, while the two carboxylic acid groups provide four oxygen atoms, enabling a variety of bridging modes. This semi-rigid structure can act as a versatile linker in the construction of coordination polymers with extensive hydrogen bonding networks.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of o-phenylenediamine with a suitable dicarboxylic acid or its derivative. A general and effective method involves the reaction of o-phenylenediamine with 1,2,4,5-benzenetetracarboxylic acid or its anhydride under acidic conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and 1,2,4,5-benzenetetracarboxylic dianhydride (1 equivalent) in a suitable solvent such as a mixture of toluene and p-toluenesulfonic acid (p-TSOH) which acts as a catalyst.[1]

-

Reflux: Heat the reaction mixture to reflux for a period of 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After cooling the reaction mixture to room temperature, the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., toluene, water) to remove any unreacted starting materials and byproducts.[1] The purified this compound can be dried under vacuum.

-

Characterization: The identity and purity of the synthesized ligand should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

The Art of Coordination: Synthesizing Metal-Organic Frameworks

The coordination of this compound with various metal ions, including transition metals and lanthanides, has been extensively explored, leading to a plethora of novel 2D and 3D coordination polymers.[2][3] The choice of the metal ion, solvent system, temperature, and pH all play a crucial role in determining the final topology and properties of the resulting framework. Hydrothermal and solvothermal methods are the most commonly employed techniques for the synthesis of these materials.[4]

Hydrothermal Synthesis of a Mn(II)-based 2D Metal-Organic Framework

This protocol details the synthesis of a two-dimensional MOF using this compound and Manganese(II) chloride, a process that yields a layered network structure.[5]

Experimental Protocol: Hydrothermal Synthesis of a Mn(II)-MOF

-

Reactant Preparation: In a Teflon-lined stainless steel autoclave, dissolve this compound (H₃bidc) (1 equivalent) and MnCl₂·4H₂O (1 equivalent) in a suitable solvent mixture, such as N,N-dimethylformamide (DMF) and water.

-

Sealing and Heating: Seal the autoclave and heat it in an oven at a specific temperature, for instance, 85°C, for a period of several days.[5]

-

Cooling and Crystal Formation: Allow the autoclave to cool slowly to room temperature. Crystalline products of the Mn(II)-MOF will form during this process.

-

Isolation and Washing: The resulting crystals are collected by filtration and washed with the mother liquor and then with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted precursors.

-

Drying: The purified crystals are dried under ambient conditions.

Causality in Experimental Choices: The use of a hydrothermal method allows for the crystallization of the MOF under elevated pressure and temperature, which can overcome kinetic barriers and lead to the formation of thermodynamically stable phases. The choice of DMF as a solvent is strategic; its high boiling point and ability to coordinate to metal centers can influence the final structure of the framework.

Characterization: Elucidating Structure and Properties

A comprehensive characterization of the synthesized MOFs is essential to understand their structure-property relationships. A combination of analytical techniques is typically employed.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure, including bond lengths, bond angles, and the overall 3D network topology.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SCXRD data.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the coordination of the carboxylate groups to the metal center by observing the shifts in the characteristic vibrational frequencies of the C=O and C-O bonds.[6][7]

-